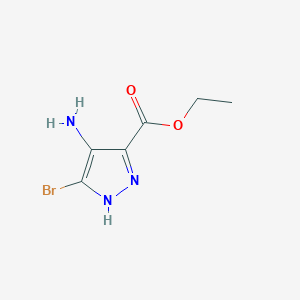

ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-amino-5-bromo-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-2-12-6(11)4-3(8)5(7)10-9-4/h2,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCPMHDLWQWUDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1979126-28-7 | |

| Record name | ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding hydrazine derivatives.

Condensation Reactions: The ester group can participate in condensation reactions with various nucleophiles to form amides or other derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of 4-amino-3-substituted-pyrazole derivatives.

Oxidation: Formation of nitro-pyrazole derivatives.

Reduction: Formation of hydrazine derivatives.

Scientific Research Applications

The search results do not contain sufficient information to create a detailed article focusing solely on the applications of the compound "ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate" with comprehensive data tables and well-documented case studies. However, the search results do provide some information regarding pyrazole carboxylates and related compounds.

Here's what can be gathered from the search results:

- Related Compounds and Their Applications:

- Synthesis of Pyrazole Carboxylates:

- Production Methods:

- Methods exist for producing 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid ester, which is an intermediate for the production of anthranilamide-based pesticides . Efficient industrial production methods for pyridin-2-yl)-1H-pyrazole-5-carboxylic acid ester are also available .

- Precursor for Pharmaceuticals:

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine and amino groups play crucial roles in binding to target molecules, while the ester group can be hydrolyzed to release active metabolites.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Analogues and Substitution Patterns

The compound’s reactivity and applications are influenced by its substitution pattern. Below is a comparative analysis with key structural analogs:

Table 1: Structural and Physicochemical Comparison

Biological Activity

Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring, which is known for its pharmacological significance. The presence of the bromine atom and the carboxylate group enhances its reactivity and biological activity.

Target Enzymes

The compound has been investigated for its potential as an enzyme inhibitor , particularly in relation to cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Pyrazole derivatives often exhibit selective inhibition of COX-1 and COX-2, leading to anti-inflammatory effects .

Biochemical Pathways

Pyrazoles are known to undergo tautomerism, influencing their reactivity and interaction with biological targets. This property can affect their efficacy as enzyme inhibitors and their overall pharmacological profile.

Anti-inflammatory Properties

This compound has shown promising anti-inflammatory activity. In various studies, it demonstrated significant inhibition of COX enzymes, with IC50 values indicating potent activity compared to standard anti-inflammatory drugs like celecoxib .

Antimicrobial and Anticancer Effects

Research has also highlighted the antimicrobial and anticancer properties of pyrazole derivatives. This compound has been evaluated for its ability to inhibit the growth of various microbial strains and cancer cell lines, suggesting a broad spectrum of potential therapeutic applications .

Case Studies

- Inhibition of COX Enzymes : A study reported that derivatives similar to this compound exhibited selective inhibition against COX-2 with a selectivity index significantly higher than that of traditional NSAIDs .

- Antimicrobial Activity : Another investigation found that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .

Data Tables

Q & A

Q. What are the standard synthetic routes for ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation or halogenation reactions. For example, bromination of a pyrazole precursor using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) achieves regioselective substitution at the 3-position . Yield optimization often involves adjusting solvent polarity (e.g., DMF vs. THF) and stoichiometry of brominating agents. Evidence from analogous pyrazole derivatives shows that yields drop below 50% if reaction temperatures exceed 40°C due to side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- 1H/13C NMR : The amino group (–NH2) appears as a broad singlet near δ 5.5–6.0 ppm, while the ethyl ester group shows a quartet at δ 4.1–4.3 ppm (CH2) and a triplet at δ 1.2–1.4 ppm (CH3) .

- IR : Stretching frequencies at ~3300 cm⁻¹ (N–H), 1700 cm⁻¹ (C=O ester), and 650 cm⁻¹ (C–Br) confirm functional groups .

- Mass Spectrometry : The molecular ion peak [M+H]+ should match the theoretical m/z (e.g., 260.03 for C7H9BrN3O2) with fragmentation patterns reflecting loss of COOEt (–73 amu) .

Q. What crystallization strategies are effective for obtaining single crystals suitable for X-ray diffraction?

Slow evaporation from a 1:1 ethanol/water mixture at 4°C is recommended. Crystal packing often involves hydrogen bonds between the amino group and ester carbonyl, stabilizing the lattice . For stubborn cases, vapor diffusion using diethyl ether as an antisolvent can induce nucleation .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 3-bromo group acts as a leaving site in Suzuki-Miyaura or Buchwald-Hartwig couplings. DFT studies suggest that electron-withdrawing substituents (e.g., ester at C5) activate the C–Br bond, reducing activation energy by ~15 kcal/mol compared to non-activated analogs .

Q. What solvent systems are optimal for chromatographic purification of this compound?

A hexane/ethyl acetate gradient (3:1 to 1:1 v/v) on silica gel achieves baseline separation. The bromine atom increases polarity, requiring higher ethyl acetate ratios (up to 70%) for elution .

Q. How stable is this compound under ambient storage conditions?

Stability tests indicate decomposition <5% over 12 months when stored in amber vials at –20°C. Degradation products include debrominated pyrazole and ester hydrolysis byproducts, detectable via HPLC .

Advanced Research Questions

Q. What computational methods can predict reaction pathways for modifying the 4-amino group?

Density functional theory (DFT) at the B3LYP/6-31G* level models nucleophilic substitution or acylation reactions. Transition state analysis reveals that steric hindrance from the 3-bromo group increases activation barriers by ~8 kcal/mol for bulky electrophiles .

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms (1H vs. 2H-pyrazole)?

X-ray diffraction (e.g., SHELX-refined structures) unambiguously assigns tautomerism via bond lengths: N–H (1.00–1.02 Å) confirms the 1H-pyrazole form, while Br–C3 distances (1.89–1.91 Å) align with sp² hybridization .

Q. What in vitro assays are suitable for evaluating bioactivity, and how should controls be designed?

Q. How do steric and electronic effects impact regioselectivity in electrophilic substitution reactions?

The 4-amino group directs electrophiles to the C3 position via resonance, but steric bulk from the ester group at C5 can shift reactivity to C2. Hammett plots using σ⁺ values show a ρ of –1.2, indicating electrophile sensitivity to electron density .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Design of Experiments (DoE) with parameters like temperature (X1), solvent ratio (X2), and catalyst loading (X3) identifies critical factors. For example, a central composite design revealed that catalyst concentration (p <0.01) has the largest effect on yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.